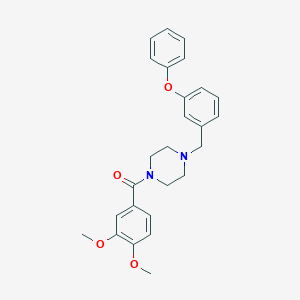![molecular formula C24H24N2O3 B247858 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has been widely used in scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been shown to modulate several biochemical and physiological processes in the brain. It has been reported to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity and selectivity for the serotonin 5-HT1A receptor. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to exhibit anxiolytic and antidepressant effects in animal models, which may have potential therapeutic applications. However, 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has some limitations for lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood.
Future Directions
There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the noradrenaline and glutamate systems. Additionally, further research is needed to understand the long-term effects of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine and its potential for abuse.
Synthesis Methods
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-naphthoylpiperazine with 3-methylphenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The crude product is purified by column chromatography using a suitable stationary phase and eluent.
Scientific Research Applications
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been extensively studied in scientific research for its potential pharmacological properties. It has been reported to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to modulate the activity of the dopamine D2 receptor, which is implicated in the regulation of reward and motivation.
properties
Product Name |
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine |
|---|---|
Molecular Formula |
C24H24N2O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H24N2O3/c1-18-6-4-9-20(16-18)29-17-23(27)25-12-14-26(15-13-25)24(28)22-11-5-8-19-7-2-3-10-21(19)22/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
QRLXVQPPWHPGQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247775.png)

![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)


![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247796.png)